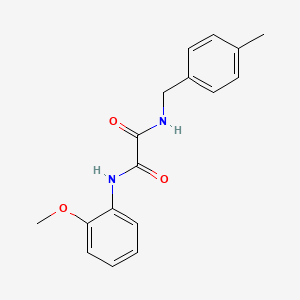
N-(2-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-N’-(4-methylbenzyl)ethanediamide is an organic compound that belongs to the class of ethanediamides This compound features a methoxyphenyl group and a methylbenzyl group attached to an ethanediamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-N’-(4-methylbenzyl)ethanediamide typically involves the reaction of 2-methoxyaniline with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, forming the desired ethanediamide compound.
Industrial Production Methods
Industrial production of N-(2-methoxyphenyl)-N’-(4-methylbenzyl)ethanediamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(2-methoxyphenyl)-N’-(4-methylbenzyl)ethanediamide can undergo various chemical reactions including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which N-(2-methoxyphenyl)-N’-(4-methylbenzyl)ethanediamide exerts its effects depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting gene expression.
類似化合物との比較
Similar Compounds
- N-(2-methoxyphenyl)-N’-(4-chlorobenzyl)ethanediamide
- N-(2-methoxyphenyl)-N’-(4-fluorobenzyl)ethanediamide
- N-(2-methoxyphenyl)-N’-(4-nitrobenzyl)ethanediamide
Uniqueness
N-(2-methoxyphenyl)-N’-(4-methylbenzyl)ethanediamide is unique due to the presence of both methoxy and methylbenzyl groups, which may confer distinct chemical and biological properties compared to its analogs. These structural differences can influence the compound’s reactivity, solubility, and interaction with biological targets.
生物活性
N-(2-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of two aromatic rings: a 2-methoxyphenyl group and a 4-methylbenzyl group, linked by an ethanediamide moiety. The molecular formula is C16H20N2O with a molecular weight of approximately 256.35 g/mol. Its unique structure may confer specific biological activities, making it a candidate for further study in medicinal chemistry.
The mechanism of action for this compound is hypothesized to involve interactions with various biological targets, such as enzymes and receptors. The methoxy group may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets. The amide functional groups can engage in hydrogen bonding with proteins, potentially altering their conformation and activity.
Data Table: Comparative Biological Activities
Case Studies
- Clinical Case of 25I-NBOMe : A report highlighted the clinical effects of a structurally related compound, 25I-NBOMe, which caused severe agitation and cardiovascular symptoms upon ingestion. This case underscores the importance of understanding the biological implications of compounds within the same structural family .
- Pharmacogenomic Factors : Research has shown that genetic variations can influence drug metabolism and response. For instance, polymorphisms in drug-metabolizing enzymes may alter the efficacy and toxicity profiles of compounds similar to this compound .
Future Directions
Further research is necessary to elucidate the precise biological mechanisms and therapeutic potentials of this compound. Investigations could include:
- In vitro Studies : Assessing cytotoxicity and mechanism of action on various cancer cell lines.
- In vivo Studies : Evaluating pharmacokinetics and therapeutic efficacy in animal models.
- Metabolism Studies : Identifying metabolic pathways and potential biomarkers for toxicity.
特性
IUPAC Name |
N'-(2-methoxyphenyl)-N-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-7-9-13(10-8-12)11-18-16(20)17(21)19-14-5-3-4-6-15(14)22-2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWXVKGUOUNYIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














